Potassium trifluoro(4-methoxybenzyl)borate

Catalog No.
S943526
CAS No.
900810-91-5
M.F
C8H9BF3KO
M. Wt
228.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium trifluoro(4-methoxybenzyl)borate

CAS Number

900810-91-5

Product Name

Potassium trifluoro(4-methoxybenzyl)borate

IUPAC Name

potassium;trifluoro-[(4-methoxyphenyl)methyl]boranuide

Molecular Formula

C8H9BF3KO

Molecular Weight

228.06 g/mol

InChI

InChI=1S/C8H9BF3O.K/c1-13-8-4-2-7(3-5-8)6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1

InChI Key

HCVMFMOAPUMWGJ-UHFFFAOYSA-N

SMILES

[B-](CC1=CC=C(C=C1)OC)(F)(F)F.[K+]

Canonical SMILES

[B-](CC1=CC=C(C=C1)OC)(F)(F)F.[K+]

Potassium trifluoro(4-methoxybenzyl)borate is a specialized chemical compound characterized by its unique structure, which includes a potassium cation (K+) and a trifluoromethyl(4-methoxyphenyl) borate anion. The molecular formula for this compound is C₈H₉BF₃KO, and it has a molecular weight of approximately 228.06 g/mol. The compound features a methoxy group attached to the para position of the phenyl ring, making it particularly interesting for various applications in organic synthesis and material science.

  • Organic Synthesis

    Potassium trifluoroborate finds application in organic synthesis, particularly in Suzuki-Miyaura coupling reactions [1]. This reaction type allows researchers to form carbon-carbon bonds between aryl or vinyl groups and a variety of other organic moieties. The advantage of using potassium trifluoroborate over other coupling partners lies in its stability towards moisture, air, and even strong oxidizing conditions [2].

    • 1: ... PubChem: Potassium (4-Methoxyphenyl)trifluoroborate ()
    • 2: ... Sigma-Aldrich: Potassium 4-methoxyphenyltrifluoroborate ()
  • Medicinal Chemistry

    Due to their ability to participate in carbon-carbon bond formation reactions, potassium trifluoroborates are of interest in medicinal chemistry research. By incorporating these moieties into potential drug candidates, researchers can explore their impact on the target molecule's properties [3].

  • Material Science

    Research in material science explores potential applications of potassium trifluoroborates in the development of novel materials. For instance, some studies investigate their use in creating organic light-emitting diodes (OLEDs) [4].

Potassium trifluoro(4-methoxybenzyl)borate is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl groups and various organic moieties. The stability of potassium trifluoro(4-methoxybenzyl)borate under moisture and air makes it a favorable choice over other coupling partners.

Additionally, this compound has been employed in:

  • Synthesis of Alanine Derivatives: It reacts with dehydroamino esters, catalyzed by rhodium complexes, yielding alanine derivatives with high efficiency.
  • Enantioselective Conjugate Additions: Catalyzed by chiral rhodium(I) complexes, it produces Michael adducts with significant enantiomeric excess.

While specific biological activity data for potassium trifluoro(4-methoxybenzyl)borate is limited, its derivatives have been explored for potential applications in medicinal chemistry. Compounds containing boron are often investigated for their roles in biological systems due to their ability to interact with various biomolecules. For instance, some studies suggest that boron-containing compounds may exhibit antitumor activity or serve as mimetics for growth factors like Hepatocyte Growth Factor.

The synthesis of potassium trifluoro(4-methoxybenzyl)borate typically involves the reaction of 4-methoxybenzyl alcohol with boron trifluoride etherate followed by treatment with potassium fluoride. This method allows for the formation of the desired borate compound while ensuring high yields and purity. The reaction conditions are generally mild, which helps preserve sensitive functional groups .

Potassium trifluoro(4-methoxybenzyl)borate has diverse applications in:

  • Organic Synthesis: It is extensively used as a reagent in Suzuki-Miyaura coupling reactions to form complex organic molecules.
  • Material Science: Research is ongoing into its potential use in developing novel materials, including organic light-emitting diodes (OLEDs).
  • Medicinal Chemistry: Its derivatives are being explored for drug development due to their unique structural properties that can influence biological activity.

Research into the interactions of potassium trifluoro(4-methoxybenzyl)borate with other chemical species is crucial for understanding its reactivity and potential applications. Studies indicate that it can act as a surrogate for boronic acids in various reactions, demonstrating its versatility and effectiveness in forming carbon-carbon bonds under different conditions.

Potassium trifluoro(4-methoxybenzyl)borate shares structural similarities with several other compounds that contain boron and fluorine functionalities. Here are some comparable compounds:

Compound NameSimilarity IndexDescription
Potassium trifluoro(3-methoxyphenyl)borate0.98Contains a methoxy group at the meta position.
Potassium 4-hydroxyphenyltrifluoroborate0.91Features a hydroxy group instead of methoxy.
Potassium trifluoro(3-hydroxyphenyl)borate0.89Similar structure with hydroxyl substitution at meta.
Potassium (4-(benzyloxy)phenyl)trifluoroborate0.80Contains a benzyloxy group at the para position.
Potassium (3-(benzyloxy)phenyl)trifluoroborate0.79Benzyloxy group at the meta position.

These compounds highlight the uniqueness of potassium trifluoro(4-methoxybenzyl)borate due to its specific methoxy substitution pattern and its potential utility in various

Dates

Modify: 2023-08-16

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